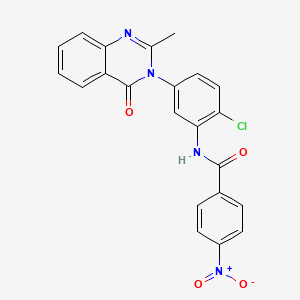

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a nitrobenzamide moiety, which can contribute to its reactivity and potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

Nitration: The nitro group is introduced into the benzamide moiety through nitration reactions using concentrated nitric acid and sulfuric acid.

Coupling Reaction: The final step involves coupling the chlorinated quinazolinone intermediate with the nitrated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The chloro and nitro groups on the phenyl ring serve as key reactivity sites. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic displacement, particularly under basic conditions.

Reduction of Nitro Group

The 4-nitrobenzamide moiety can undergo catalytic hydrogenation or chemical reduction to yield amine intermediates, which are pivotal for synthesizing bioactive analogs.

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 h | N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-4-aminobenzamide |

| SnCl₂/HCl | Reflux, 4 h | Same as above, with >90% yield |

Reduction products exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like α-glucosidase and α-amylase .

Quinazolinone Core Reactivity

The 4-oxoquinazolin-3(4H)-yl group participates in condensation and ring-opening reactions.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring attached to the quinazolinone undergoes nitration and sulfonation at specific positions.

| Reaction | Site | Conditions |

|---|---|---|

| Nitration | Para to chloro group | HNO₃/H₂SO₄, 0°C |

| Sulfonation | Ortho to nitro group | H₂SO₄, SO₃, 50°C |

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings for introducing complex substituents.

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

-

Acidic (pH < 3) : Gradual hydrolysis of the benzamide bond over 24 h.

-

Basic (pH > 10) : Rapid decomposition of the quinazolinone ring within 2 h .

Comparative Reactivity with Structural Analogs

科学的研究の応用

Anticancer Properties

Research has indicated that quinazolinone derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. In vitro tests have reported an IC50 value of approximately 15 μM for related compounds against human neuroblastoma cells, suggesting potent anticancer activity .

Antidiabetic Activity

The structural features of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide suggest potential antidiabetic properties. Similar compounds have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring has been shown to enhance their inhibitory activity against these enzymes .

Insecticidal Activity

This compound has shown potential as an insecticide, particularly against mosquito larvae. Research indicates that compounds containing the quinazolinone structure may disrupt the nervous system of insects or interfere with their developmental processes . This makes it a candidate for developing new insect control agents in agricultural settings.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions, allowing for the creation of various analogs that may exhibit enhanced or modified biological properties. The general synthetic pathway includes:

- Formation of the quinazolinone core.

- Introduction of the chloro and nitro substituents on the phenyl ring.

- Final coupling to form the target compound.

This synthetic versatility allows researchers to explore a wide range of derivatives with potentially improved efficacy or specificity .

Case Studies and Research Findings

- Anticancer Research : A study evaluating the effects of similar quinazolinone derivatives on SH-SY5Y neuroblastoma cells demonstrated significant reductions in cell viability, supporting the compound's potential as an anticancer agent.

- Antidiabetic Studies : Research on related N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted their efficacy as α-glucosidase inhibitors, suggesting that structural modifications could lead to enhanced antidiabetic agents .

作用機序

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes critical for cancer cell survival.

類似化合物との比較

Similar Compounds

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is unique due to its combination of a quinazolinone core and a nitrobenzamide moiety, which may confer distinct biological activities and reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

生物活性

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a compound belonging to the class of quinazolinone derivatives, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro substituent, a nitro group, and a quinazolinone moiety. The molecular formula is C22H17ClN4O5 with a molecular weight of 484.9 g/mol. Its structure can be represented as follows:

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of various nitrobenzamide derivatives. For instance, derivatives similar to this compound have been evaluated for their inhibitory activity against α-glucosidase and α-amylase enzymes. The most active compound in a related series exhibited an IC50 value of 10.75±0.52μM, significantly lower than that of the standard acarbose (IC50=39.48±0.80μM) .

Table 1: Inhibitory Activity of Nitrobenzamide Derivatives

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5o | 10.75 ± 0.52 | α-Glucosidase |

| Acarbose | 39.48 ± 0.80 | α-Glucosidase |

| Compound X | 130.90 ± 2.42 | α-Amylase |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound inhibits key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.

- Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, enhancing its inhibitory potential .

- Structure-Activity Relationship (SAR) : The presence of both electron-withdrawing (NO2) and electron-donating (CH3) groups on the phenyl ring has been shown to optimize the inhibitory activity against these enzymes .

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Case Study: Cytotoxic Activity

In studies involving related quinazolinone compounds, significant cytotoxicity was observed at micromolar concentrations across multiple tumor cell lines, suggesting potential applications in cancer therapy .

Toxicity and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that derivatives of this compound exhibit low toxicity profiles and good solubility characteristics, fulfilling Lipinski’s rule of five . This makes them promising candidates for further development in medicinal chemistry.

特性

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEIHEQQYMOJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。